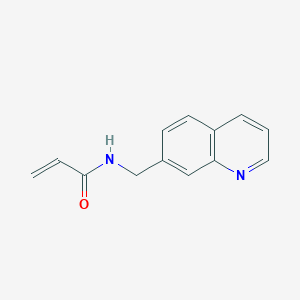

![molecular formula C14H12F3N3O B2367980 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034592-23-7](/img/structure/B2367980.png)

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. A series of novel pyrazolo pyrazin-4 (5H)-one derivatives were synthesized by the reaction of ethyl 3-aryl-1- (2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in the general heating condition and microwave-assisted condition .Molecular Structure Analysis

The molecular structure of this compound presents a similar geometry, a lactam-type carbonyl, and an aromatic southern nitrogen .Chemical Reactions Analysis

The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety had much more inhibitory effects .科学的研究の応用

Antiviral and Antitumoral Activity

A study conducted by Jilloju et al. (2021) explored the synthesis and biological evaluation of a new series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic, and heterocyclic aldehydes, and phenacyl bromides. This research found that structural variations on the phenyl moiety could tune the biological properties towards antiviral or antitumoral activity. The mode of action for antitumoral activity was identified as the inhibition of tubulin polymerization, showcasing the compound's potential in cancer research (Jilloju et al., 2021).

Anti-inflammatory Activity

A study by Arunkumar et al. (2009) synthesized a new series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] derivatives from propyl gallate and hydrazine hydrate. These compounds were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema test, demonstrating good anti-inflammatory activity. This highlights the potential application of such compounds in developing new anti-inflammatory drugs (Arunkumar et al., 2009).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to the specified chemical structure. For example, a study by Kumar et al. (2012) synthesized a series of derivatives that showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, suggesting these derivatives' potential in developing new antimicrobial agents (Kumar et al., 2012).

Synthesis and Chemical Structure Characterization

Research on the synthesis and structural characterization of related compounds includes the work by Cao et al. (2010), which synthesized and characterized by 1H NMR, MS, and IR spectra data. The structure was further identified by X-ray diffraction, contributing valuable information to the chemical synthesis domain and offering insights into the compound's potential applications based on its chemical structure (Cao et al., 2010).

作用機序

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the activity of mGluR2 .

Biochemical Pathways

The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .

Result of Action

The action of this compound as a NAM of mGluR2 has potential therapeutic implications. It is considered potentially useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Safety and Hazards

将来の方向性

The future directions for this compound could involve further investigations on this novel mechanism. Despite the recent association of excessive mGlu5 receptor activation with target-related liabilities, the observation that in vivo efficacy in several schizophrenia models has been confirmed for multiple mGlu5 PAMs, combined with the identification of potential alternatives to mitigate these burdens, suggests that further investigations on this novel mechanism are warranted .

特性

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13(21)19-6-7-20-12(9-19)4-5-18-20/h1-5,8H,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMCHDRMPDJXOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)

![(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2367906.png)

![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)

![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)

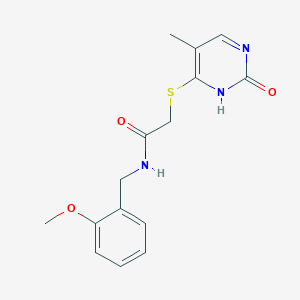

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)

![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)

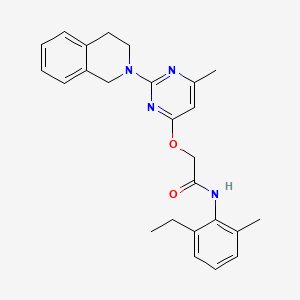

![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)